![molecular formula C7H14ClN3O B2560414 8-Oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide hydrochloride CAS No. 1909327-03-2](/img/structure/B2560414.png)
8-Oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide hydrochloride, also known as VU0456810, is a novel compound that has been developed for use in scientific research. This compound is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4), which is a G protein-coupled receptor that is expressed in the central nervous system. The modulation of mGluR4 has been shown to have potential therapeutic effects in a number of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.
Mecanismo De Acción
The mechanism of action of 8-Oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide hydrochloride is through positive allosteric modulation of mGluR4. This receptor is a member of the metabotropic glutamate receptor family, which are G protein-coupled receptors that are activated by the neurotransmitter glutamate. The activation of mGluR4 has been shown to have a number of effects on neuronal function, including the regulation of dopamine release and the modulation of synaptic plasticity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-Oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide hydrochloride are primarily related to its modulation of mGluR4. This receptor is expressed in a number of regions of the brain, including the striatum, cerebellum, and hippocampus. The activation of mGluR4 has been shown to have a number of effects on neuronal function, including the regulation of dopamine release and the modulation of synaptic plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 8-Oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide hydrochloride in lab experiments is its specificity for mGluR4. This allows researchers to selectively modulate the activity of this receptor without affecting other receptors or neurotransmitter systems. However, one limitation of using this compound is its relatively low potency compared to other mGluR4 modulators. This can make it difficult to achieve the desired level of receptor modulation in some experiments.
Direcciones Futuras
There are a number of future directions for research on 8-Oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide hydrochloride and its effects on mGluR4. One area of interest is the potential therapeutic applications of this compound in neurological and psychiatric disorders. For example, further studies could investigate the effects of this compound on cognitive function in animal models of Alzheimer's disease. Another area of interest is the development of more potent and selective mGluR4 modulators, which could improve the efficacy of this approach for treating neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of 8-Oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide hydrochloride is a complex process that involves several steps. The first step is the synthesis of the starting material, which is 2-amino-5-chlorobenzonitrile. This is then reacted with ethyl chloroformate to form the corresponding ethyl carbamate. The ethyl carbamate is then reacted with 3-aminocyclohex-2-enone to form the desired product, 8-Oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.
Aplicaciones Científicas De Investigación
8-Oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide hydrochloride has been used extensively in scientific research to study the role of mGluR4 in various neurological and psychiatric disorders. One study showed that the compound was able to reduce the severity of motor symptoms in a mouse model of Parkinson's disease by increasing the activity of mGluR4 in the striatum. Another study demonstrated that the compound was able to reduce cocaine self-administration in rats, suggesting that it may have potential as a treatment for addiction.
Propiedades
IUPAC Name |
8-oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O.ClH/c8-7(9)10-3-5-1-2-6(4-10)11-5;/h5-6H,1-4H2,(H3,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOCXXNTPIJFAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1O2)C(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2,4-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![[(3S)-4-Benzoyloxy-3-hydroxy-3-methylbutyl] benzoate](/img/structure/B2560335.png)
![2-Chloro-N-[[1-(3-methylbutyl)indazol-3-yl]methyl]propanamide](/img/structure/B2560336.png)
![N-(sec-butyl)-4-(3-methylbutyl)-1,5-dioxo-2-(4-vinylbenzyl)-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2560338.png)
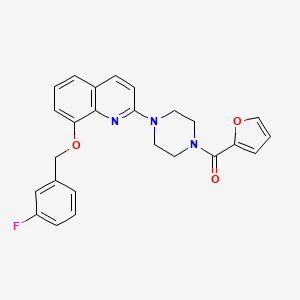
![(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2560340.png)
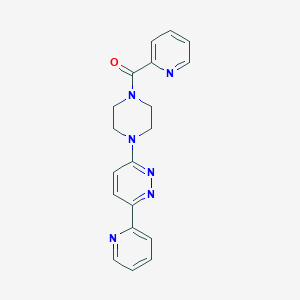
![N-[2-(3-Fluorophenyl)-2-hydroxypropyl]prop-2-enamide](/img/structure/B2560342.png)
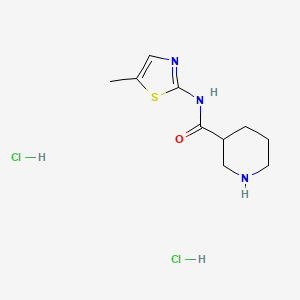
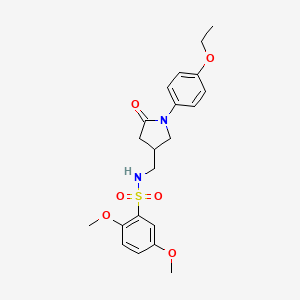
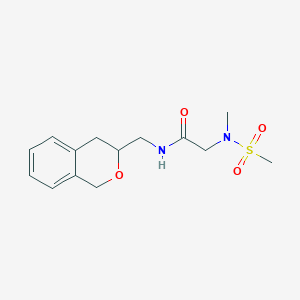
![1-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B2560351.png)
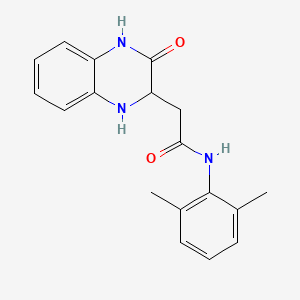
![N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2560354.png)